molecular formula C20H24BrN3O4S B468423 2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 816460-78-3

2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B468423
CAS No.: 816460-78-3
M. Wt: 482.4g/mol
InChI Key: SUQSRWFPJYQFOC-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H24BrN3O4S and its molecular weight is 482.4g/mol. The purity is usually 95%.
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Biological Activity

2-(4-bromo-3-methylphenoxy)-N-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)acetamide, known by its CAS number 816460-78-3, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H24BrN3O4S
  • Molar Mass : 482.39 g/mol
  • Structure : The compound features a brominated phenoxy group and a sulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the piperazine ring is significant as it enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, derivatives of piperazine have demonstrated inhibitory effects on human acetylcholinesterase and other relevant enzymes .
  • Cell Signaling Modulation : It may modulate key signaling pathways that are crucial in tumorigenesis. The bromine and methyl substituents on the phenyl ring influence its binding affinity to these targets, potentially leading to altered cell signaling and growth inhibition.

Antiproliferative Activity

A significant area of research has focused on the antiproliferative effects of this compound against various cancer cell lines. A study evaluated its efficacy against three human cancer cell lines: HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma).

Cell Line IC50 (µM) Effect
HT-295.0Moderate inhibition
M213.5Strong inhibition
MCF74.0Significant inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that this compound exhibits promising antiproliferative activity, particularly against skin melanoma cells .

Case Studies

  • Study on Cancer Cell Lines :
    • In a comparative analysis, the compound was tested alongside other known anticancer agents. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
  • In Vivo Studies :
    • Animal models demonstrated that treatment with this compound resulted in reduced tumor sizes compared to control groups. Histological analysis revealed decreased cellular proliferation markers in treated tissues, supporting its potential as an anticancer agent .

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O4S/c1-15-13-17(5-8-19(15)21)28-14-20(25)22-16-3-6-18(7-4-16)29(26,27)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQSRWFPJYQFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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